molecular formula C10H8FNO3 B169927 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid CAS No. 136818-65-0

5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid

Cat. No.: B169927
CAS No.: 136818-65-0
M. Wt: 209.17 g/mol
InChI Key: YRFANAUFECXLOZ-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid has numerous applications in scientific research:

Safety and Hazards

The safety information for 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid can be found in the Material Safety Data Sheet (MSDS) .

Preparation Methods

The synthesis of 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid involves several steps. One common method is to introduce a fluorine atom at the 2-position of the indole ring, followed by acylation to form the carboxylic acid . The reaction conditions typically involve the use of fluorinating agents and acylating reagents under controlled temperatures and pressures. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the electron-rich indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring.

Comparison with Similar Compounds

5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-fluoro-6-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-15-9-4-7-5(2-6(9)11)3-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFANAUFECXLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(NC2=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250192
Record name 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136818-65-0
Record name 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136818-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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